![molecular formula C11H9ClN2 B1601213 3-Chloro-6-(2-methylphenyl)pyridazine CAS No. 96225-49-9](/img/structure/B1601213.png)
3-Chloro-6-(2-methylphenyl)pyridazine
Overview
Description
3-Chloro-6-(2-methylphenyl)pyridazine is a chemical compound with the molecular formula C11H9ClN2. It has a molecular weight of 204.66 . It is a solid substance .
Synthesis Analysis
The synthesis of 3-Chloro-6-(2-methylphenyl)pyridazine and similar compounds has been a subject of research . For instance, a series of novel 3- (substituted benzyloxy)-6- [ (un)substituted lH-pyrazol-l-yl]pyridazine derivatives were synthesized through the condensation of various substituted benzyl alcohols with 3-chloro-6- (3,5-dimethyl-lH- pyrazole-l-yl)pyridazine .Molecular Structure Analysis
The InChI code for 3-Chloro-6-(2-methylphenyl)pyridazine is 1S/C11H9ClN2/c1-8-4-2-3-5-9(8)10-6-7-11(12)14-13-10/h2-7H,1H3 . This code provides a standard way to encode the compound’s molecular structure .Chemical Reactions Analysis
Pyridazine compounds, including 3-Chloro-6-(2-methylphenyl)pyridazine, are highly reactive towards displacements by nucleophilic species . Sequential nucleophilic aromatic substitution reactions of pyridazine and various polysubstituted pyridazine systems have been synthesized .Physical And Chemical Properties Analysis
3-Chloro-6-(2-methylphenyl)pyridazine is a solid substance . It has a molecular weight of 204.66 .Scientific Research Applications
Pharmacological Research
3-Chloro-6-(2-methylphenyl)pyridazine: has been identified as a scaffold in pharmacological research due to its pyridazine ring, which is known for a wide range of biological activities . This compound can be used to develop new drugs with potential applications in treating various diseases. For instance, derivatives of pyridazine have shown promise in antimicrobial, antidepressant, anti-hypertensive, anticancer, and antiplatelet therapies .
Agricultural Applications
The pyridazine ring is present in some commercially available agrochemicals . Research into 3-Chloro-6-(2-methylphenyl)pyridazine could lead to the development of new herbicides, pesticides, or plant growth regulators, enhancing agricultural productivity and pest management.
Mechanism of Action
Future Directions
properties
IUPAC Name |
3-chloro-6-(2-methylphenyl)pyridazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2/c1-8-4-2-3-5-9(8)10-6-7-11(12)14-13-10/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWOBIVPDWBWZJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00544156 | |
Record name | 3-Chloro-6-(2-methylphenyl)pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00544156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-6-(2-methylphenyl)pyridazine | |
CAS RN |
96225-49-9 | |
Record name | 3-Chloro-6-(2-methylphenyl)pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00544156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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